molecular formula C12H6O3S B13403921 6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 52083-11-1

6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Cat. No.: B13403921
CAS No.: 52083-11-1
M. Wt: 230.24 g/mol
InChI Key: PQVNEWCHEGZDPV-UHFFFAOYSA-N
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Description

6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione is a chemical compound with a unique structure that includes a mercapto group (-SH) attached to a benzo[de]isochromene-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione with thiourea in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-1H,3H-benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the mercapto group in 6-mercapto-1H,3H-benzo[de]isochromene-1,3-dione imparts unique reactivity and allows for specific interactions with biological molecules and other chemical species. This makes it distinct from its analogs and valuable for various applications .

Properties

CAS No.

52083-11-1

Molecular Formula

C12H6O3S

Molecular Weight

230.24 g/mol

IUPAC Name

8-sulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

InChI

InChI=1S/C12H6O3S/c13-11-7-3-1-2-6-9(16)5-4-8(10(6)7)12(14)15-11/h1-5,16H

InChI Key

PQVNEWCHEGZDPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S

Origin of Product

United States

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